Regiochemical byproduct formation plagues aromatic SNAr. 1-Chloro-3,5-dinitrobenzene (CAS 618-86-0) resolves this through its C2v symmetry, ensuring nucleophilic substitution yields a single, predictable product-critical for drug & dye intermediates. • Single isomer SNAr product - no regioisomer removal needed. • Mp 59°C prevents caking in warm storage; improves handling. • ≥98% purity ensures lot consistency. Immediate stock and ambient shipping from SMolecule.
1-Chloro-3,5-dinitrobenzene (CAS 618-86-0) is a crystalline aromatic compound featuring a central benzene ring substituted with one chlorine atom and two nitro groups at the meta positions. This specific arrangement makes it a valuable intermediate in organic synthesis. The powerful electron-withdrawing nature of the two nitro groups strongly activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. Its C2v symmetry distinguishes it from its more common 2,4- and 2,6-isomers, offering specific advantages in reactions where a single, predictable product isomer is required. This compound serves as a key building block for producing specialized dyes, pharmaceutical intermediates, and other fine chemicals where precise regiochemical control is paramount.
Replacing 1-Chloro-3,5-dinitrobenzene with seemingly similar compounds, such as its isomers (e.g., 1-chloro-2,4-dinitrobenzene) or other halides (e.g., 1-fluoro-3,5-dinitrobenzene), is often not viable due to significant differences in reactivity, regioselectivity, and physical properties. Using an asymmetrical isomer like 1-chloro-2,4-dinitrobenzene will result in entirely different product isomers in downstream applications, compromising the target molecule's structure and function. While other halides in the 3,5-position will yield the correct regioisomer, their reaction kinetics in SNAr processes vary significantly, with the fluoro-analog being much more reactive and iodo- being less reactive. This necessitates substantial process redevelopment to manage reaction times, temperatures, and potential side reactions, making 1-chloro-3,5-dinitrobenzene a non-interchangeable choice for established protocols requiring its specific reactivity profile and symmetrical structure.
1-Chloro-3,5-dinitrobenzene is specified as a precursor for the synthesis of 3-chloro-5-nitroaniline, a key intermediate for protein kinase C inhibitors. In a documented synthesis, one of the two nitro groups is selectively reduced using ammonium sulfide in ethanol, a process that relies on the symmetrical nature of the starting material to yield a single, predictable product isomer. Using an asymmetrical precursor like 1-chloro-2,4-dinitrobenzene under similar conditions would lead to a mixture of isomeric amino-nitro products, complicating purification and reducing the yield of the desired intermediate.
| Evidence Dimension | Product Purity & Regioselectivity |
| Target Compound Data | Yields a single isomer (3-chloro-5-nitroaniline) due to C2v symmetry. |
| Comparator Or Baseline | 1-Chloro-2,4-dinitrobenzene (asymmetrical isomer) would produce a mixture of 5-chloro-2-nitroaniline and 3-chloro-4-nitroaniline. |
| Quantified Difference | Qualitatively, the difference is between obtaining a single product versus a mixture requiring separation. |
| Conditions | Selective reduction using (NH4)2S in ethanol, heated to 80°C for one hour. |
For synthesizing high-purity pharmaceutical intermediates, starting with a symmetrical precursor avoids costly and difficult isomeric separations, improving overall process efficiency and yield.
The physical properties of dinitrochlorobenzene isomers are distinct, impacting their handling, storage, and process conditions. 1-Chloro-3,5-dinitrobenzene is reported as colorless needles with a melting point of 59°C. In contrast, the more commonly available isomer, 1-chloro-2,4-dinitrobenzene, has a lower stable melting point of 51°C and is known to exist in three polymorphic forms, with unstable forms melting as low as 27°C. This higher and stable melting point for the 3,5-isomer can be advantageous for solid handling and formulation at elevated ambient temperatures.
| Evidence Dimension | Melting Point |
| Target Compound Data | 59°C |
| Comparator Or Baseline | 1-Chloro-2,4-dinitrobenzene: 51°C (stable form), with unstable polymorphs at 43°C and 27°C. |
| Quantified Difference | +8°C higher melting point compared to the stable form of the 2,4-isomer. |
| Conditions | Standard atmospheric pressure. |
A higher, more stable melting point simplifies solid handling, reduces the risk of clumping or melting during storage in warm climates, and provides a wider safety margin in heated process vessels.
This compound is the correct choice when synthesizing molecules where substitution at the 3 and 5 positions is required without generating isomeric byproducts. As demonstrated in the synthesis of precursors for protein kinase C inhibitors, its symmetry ensures that subsequent reactions, such as selective reduction, yield a single, predictable product, streamlining the synthetic route and eliminating the need for complex purification from isomers.
In materials science, particularly for dyes or energetic compounds, the precise placement of functional groups dictates performance. Using 1-chloro-3,5-dinitrobenzene as a scaffold allows for the nucleophilic substitution of the chloro group to build larger, symmetrical molecules where the meta-directing nitro groups provide specific electronic and energetic properties that cannot be achieved with ortho/para isomers.
For manufacturing processes in warmer climates or those involving heated storage and transfer of solid precursors, the higher melting point of 1-chloro-3,5-dinitrobenzene (59°C) compared to its common 2,4-isomer (51°C) provides a tangible advantage. This reduces the risk of material caking, melting, or changing morphology, ensuring more reliable and safer handling operations.